

# Cross-trial comparison of Brepocitinib efficacy in different autoimmune diseases.

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## Brepocitinib Efficacy Across Autoimmune Diseases: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Brepocitinib (PF-06700841) is an oral, small-molecule inhibitor that selectively targets Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key enzymes in cytokine signaling pathways implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.<sup>[1][2]</sup> Its dual inhibitory mechanism allows for the modulation of signaling for multiple proinflammatory cytokines, including interleukin (IL)-12, IL-23, Type I interferons (IFNs), and IL-6.<sup>[2][3]</sup> This guide provides a cross-trial comparison of Brepocitinib's efficacy, presenting quantitative data from clinical trials in psoriatic arthritis, ulcerative colitis, dermatomyositis, and alopecia areata. Detailed experimental protocols for pivotal studies and diagrams of the relevant signaling pathway and a typical clinical trial workflow are included to offer a comprehensive overview for the scientific community.

## Quantitative Efficacy of Brepocitinib: A Cross-Trial Comparison

The following tables summarize the key efficacy endpoints from clinical trials of Brepocitinib in various autoimmune diseases.

## Table 1: Psoriatic Arthritis (PsA) - Phase IIb Trial (NCT03963401)[4][5][6]

A 52-week, randomized, placebo-controlled, dose-ranging study.[4][5]

Efficacy Endpoint (Week 16)	Placebo (n~55)	Brepocitinib 10 mg QD	Brepocitinib 30 mg QD	Brepocitinib 60 mg QD
ACR20 Response (%) <a href="#">[5]</a>	43.3	64.5	66.7	74.6
ACR50 Response (%) <a href="#">[6]</a>	-	-	Significantly Higher vs Placebo	Significantly Higher vs Placebo
ACR70 Response (%) <a href="#">[6]</a>	-	-	Significantly Higher vs Placebo	Significantly Higher vs Placebo
PASI75 Response (%) <a href="#">[6]</a>	-	-	Significantly Higher vs Placebo	Significantly Higher vs Placebo
PASI90 Response (%) <a href="#">[6]</a>	-	-	Significantly Higher vs Placebo	Significantly Higher vs Placebo

QD: once daily. Bold values indicate statistical significance versus placebo.[\[5\]](#)

## Table 2: Ulcerative Colitis (UC) - Phase IIb VIBRATO Study (NCT02958865)[8][9][10]

An 8-week, randomized, double-blind, placebo-controlled induction therapy study.[\[7\]](#)

Efficacy Endpoint (Week 8)	Placebo (n=25)	Brepocitinib 10 mg QD	Brepocitinib 30 mg QD	Brepocitinib 60 mg QD
Placebo-Adjusted Mean Change in Total Mayo Score[7]	-	-1.8	-2.3	-3.2
Modified Clinical Remission (%) [7]	-	14.6	25.5	25.5

QD: once daily. Bold values indicate statistical significance versus placebo.[7]

### Table 3: Dermatomyositis (DM) - Phase III VALOR Study (NCT05437263)[11][12]

A 52-week, randomized, double-blind, placebo-controlled study.[8]

Efficacy Endpoint (Week 52)	Placebo	Brepocitinib (Dose Level 1)	Brepocitinib (Dose Level 2)
Mean Total Improvement Score (TIS)	-	Statistically Significant Improvement vs Placebo	Statistically Significant Improvement vs Placebo
Change from Baseline in CDASI Activity Score	-	To be Assessed	To be Assessed
Change from Baseline in HAQ Disability Index Score	-	To be Assessed	To be Assessed

CDASI: Cutaneous Dermatomyositis Disease Area and Severity Index; HAQ: Health Assessment Questionnaire.[8]

## Table 4: Alopecia Areata (AA) - Phase IIa ALLEGRO Trial (NCT02974868)[13][14]

A 24-week, randomized, double-blind, placebo-controlled study with a crossover open-label extension.[9] In the crossover extension, patients who did not respond to another JAK inhibitor (ritlecitinib) were switched to brepocitinib.[9][10]

Efficacy Endpoint (after 24 weeks on Brepocitinib)	Patients Switched to Brepocitinib (n=16)
SALT $\geq$ 30 Response (%)	25 (4 of 16 patients)
Improvement in Eyebrow Assessment (%)	26.7 (4 of 15 patients)
Improvement in Eyelash Assessment (%)	41.7 (5 of 12 patients)

SALT $\geq$ 30:  $\geq$ 30% improvement from baseline in the Severity of Alopecia Tool score.[10]

## Experimental Protocols

### Psoriatic Arthritis: Phase IIb Trial (Mease et al.)[4][6]

- Study Design: A Phase IIb, randomized, placebo-controlled, double-blind, dose-ranging, parallel-group study conducted across 11 countries.[4][6]
- Participants: 218 adults (18-75 years) with a diagnosis of PsA for at least 6 months who met the CLASSification criteria for Psoriatic ARthritis (CASPAR).[11][6] Patients had active disease despite current or previous treatment with NSAIDs or DMARDs.[11]
- Intervention: Patients were randomized to receive oral Brepocitinib (10 mg, 30 mg, or 60 mg once daily) or placebo for 16 weeks.[4] After week 16, placebo patients were advanced to either 30 mg or 60 mg of Brepocitinib.[4]
- Primary Endpoint: The proportion of patients achieving at least a 20% improvement in the American College of Rheumatology criteria (ACR20) at week 16.[4]
- Secondary Endpoints: Included ACR50 and ACR70 responses, and 75% and 90% improvement in the Psoriasis Area and Severity Index (PASI75 and PASI90).[5]

## Dermatomyositis: Phase III VALOR Study (NCT05437263) [11][12][15]

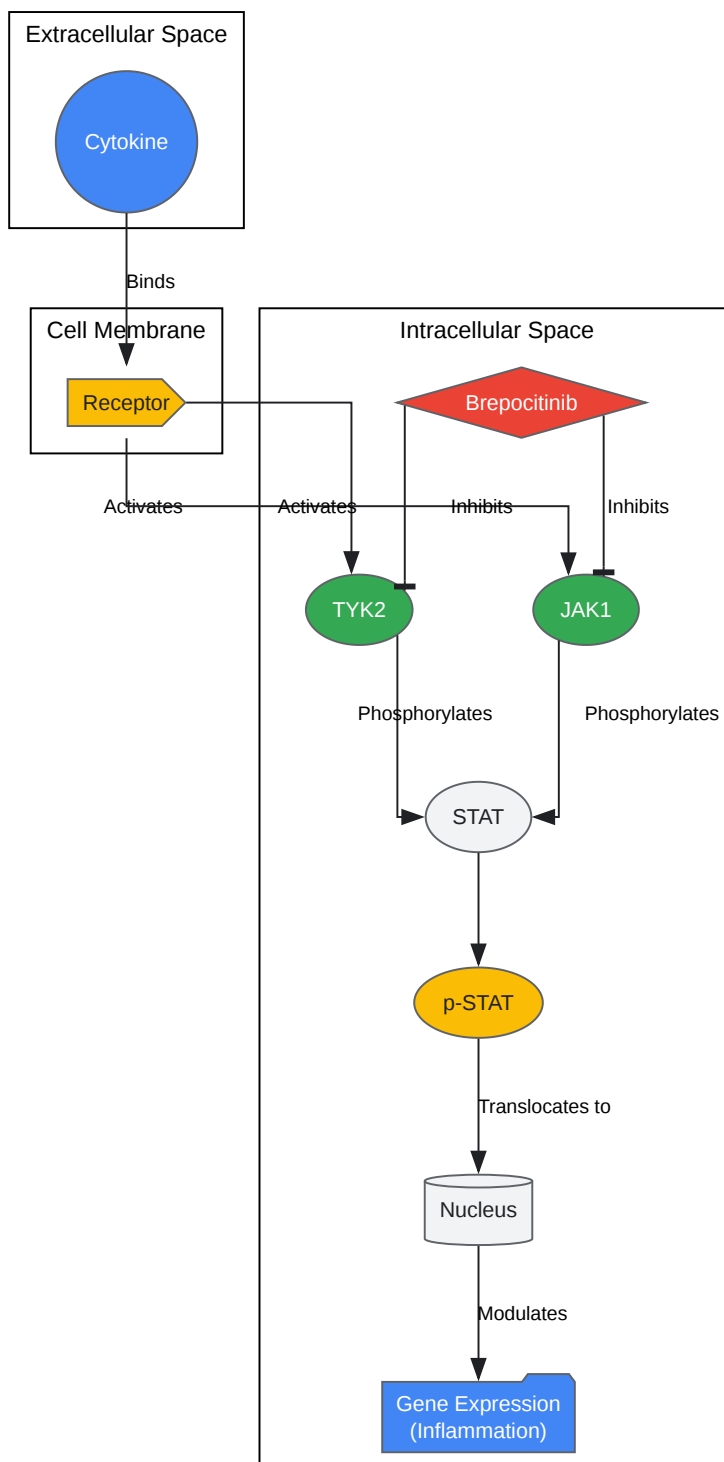
- Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study with a 52-week open-label extension.[8][12]
- Participants: 241 adults (18-75 years) with a diagnosis of dermatomyositis according to the 2017 EULAR/ACR Classification Criteria, with active muscle and skin disease.[8][13]
- Intervention: Participants are randomized 1:1:1 to receive one of two dose levels of oral Brepocitinib or placebo once daily for 52 weeks.[12]
- Primary Endpoint: The difference in the Total Improvement Score (TIS) between Brepocitinib and placebo groups at week 52. The TIS is a composite score measuring disease activity.[8][12]
- Secondary Endpoints: Include the change from baseline in the Cutaneous Dermatomyositis Disease Area and Severity Index (CDASI) Activity Score and the Health Assessment Questionnaire (HAQ) Disability Index score at week 52.[8]

## Ulcerative Colitis: Phase IIb VIBRATO Study (NCT02958865)[8][10][16]

- Study Design: A Phase 2b, parallel-arm, double-blind "umbrella" study to assess induction therapy.[7][14]
- Participants: 317 adult patients with moderate-to-severe active ulcerative colitis (Total Mayo Score  $\geq 6$ ).[15]
- Intervention: Patients were randomized to receive an 8-week course of once-daily oral Brepocitinib (10 mg, 30 mg, or 60 mg) or placebo.[7]
- Primary Endpoint: The change in Total Mayo Score (TMS) at week 8.[7]
- Secondary Endpoints: Included the proportion of patients achieving modified clinical remission at week 8.[15]

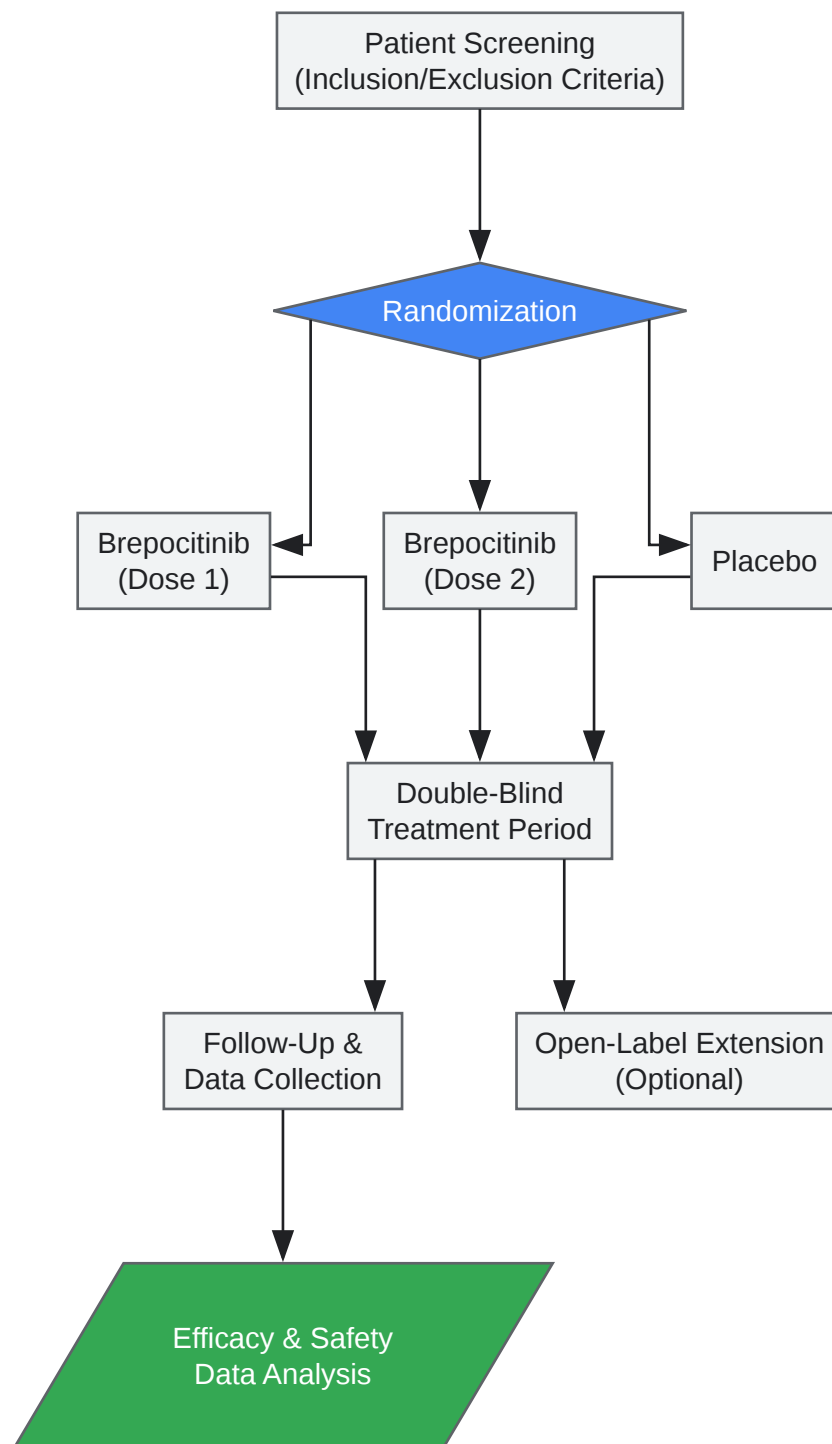
## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of Brepocitinib and a generalized workflow for the clinical trials discussed.



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Caption: Brepocitinib's Mechanism of Action.



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Caption: Generalized Clinical Trial Workflow.



## Conclusion

The collective data from these clinical trials demonstrate that Brepocitinib shows significant efficacy in treating several autoimmune diseases, including psoriatic arthritis and ulcerative colitis, with promising results in dermatomyositis and alopecia areata. Its mechanism as a dual TYK2/JAK1 inhibitor provides a targeted approach to modulating the inflammatory response. The safety profile of Brepocitinib in these studies has been generally characterized as well-tolerated.[5][7] As results from ongoing and future clinical trials become available, a more comprehensive understanding of Brepocitinib's therapeutic potential across a wider range of autoimmune and inflammatory conditions will emerge. These findings support the continued investigation of Brepocitinib as a valuable therapeutic option for patients with these debilitating diseases.

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